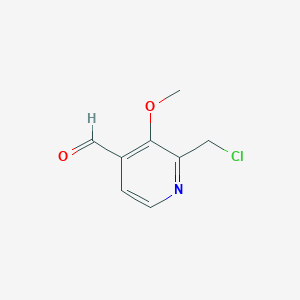
2-(Chloromethyl)-3-methoxyisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to the isonicotinaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde typically involves the chloromethylation of 3-methoxyisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the aldehyde group is attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-methoxyisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-3-methoxyisonicotinalcohol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-methoxyisonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: It is utilized in the production of specialty chemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The aldehyde group can undergo reactions with amino groups in proteins, affecting their activity and stability. These interactions can influence biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-4-methoxyisonicotinaldehyde
- 2-(Chloromethyl)-3-methoxybenzaldehyde
- 2-(Chloromethyl)-3-methoxyphenylacetaldehyde
Uniqueness
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and methoxy groups on the isonicotinaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the electronic properties of the molecule, affecting its interactions with other chemical species.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-6(5-11)2-3-10-7(8)4-9/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
ZCAUANAGPRWGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


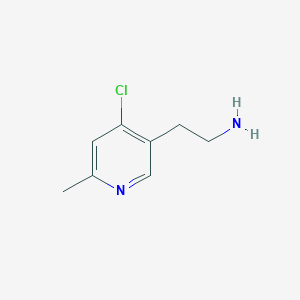
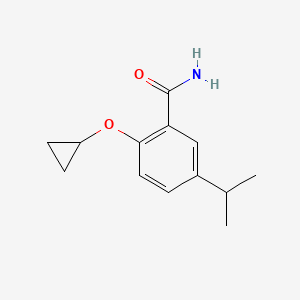

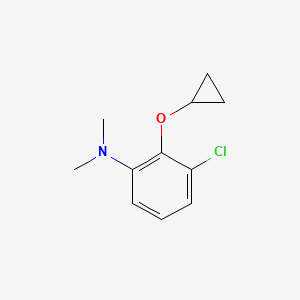

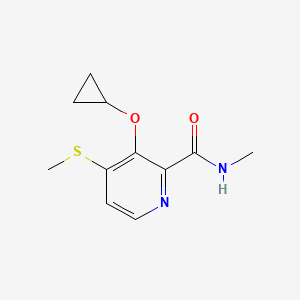

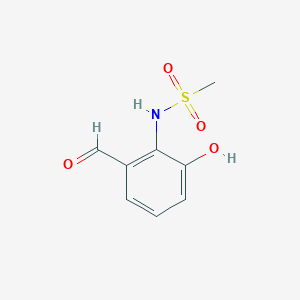
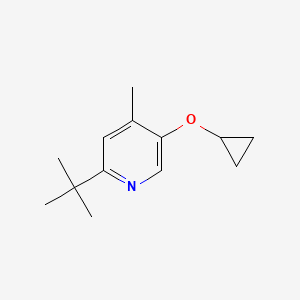
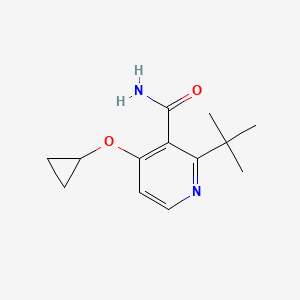
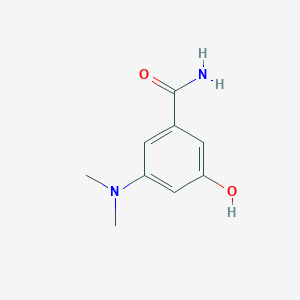


![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
